D-517 hydrochloride
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Overview
Description
D-517 hydrochloride, also known as alpha-(2-((2-(3,4-dimethoxyphenyl)-ethyl)methylamino)ethyl)-3,4-dimethoxy-alpha-(1-methylethyl)-benzeneacetonitrile monohydrochloride, is a chemical compound with the molecular formula C26H36N2O4.ClH and a molecular weight of 477.04 g/mol . It is related to compounds such as verapamil and venlafaxine .
Preparation Methods
The synthesis of D-517 hydrochloride involves multiple steps, including the reaction of 3,4-dimethoxyphenethylamine with isobutyronitrile in the presence of a base to form an intermediate. This intermediate is then reacted with 3,4-dimethoxybenzyl chloride under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing techniques such as microwave-assisted organic synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
D-517 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitrile group to an amine.
Scientific Research Applications
D-517 hydrochloride is widely used in scientific research, particularly in the fields of medicinal chemistry and neurobiology. It serves as an impurity standard for verapamil, a calcium channel blocker used to treat hypertension and angina . Additionally, it is employed in the study of neurotransmitter systems and receptor interactions due to its structural similarity to other psychoactive compounds.
Mechanism of Action
The mechanism of action of D-517 hydrochloride involves its interaction with specific molecular targets, such as calcium channels and neurotransmitter receptors. By binding to these targets, it modulates the activity of these channels and receptors, leading to changes in cellular signaling pathways . This modulation can affect various physiological processes, including muscle contraction and neurotransmission .
Comparison with Similar Compounds
D-517 hydrochloride is similar to compounds such as verapamil and venlafaxine. it is unique in its specific structural features, such as the presence of multiple methoxy groups and a nitrile group. . Similar compounds include:
Verapamil: A calcium channel blocker used to treat cardiovascular conditions.
Venlafaxine: An antidepressant that inhibits the reuptake of serotonin and norepinephrine.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-5)25(17-21)32-7)13-15-28(3)14-12-20-8-10-22(29-4)24(16-20)31-6;/h8-11,16-17,19H,12-15H2,1-7H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLOHGQKBZSXNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-55-4 |
Source
|
Record name | D-517 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-517 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VK59M207R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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